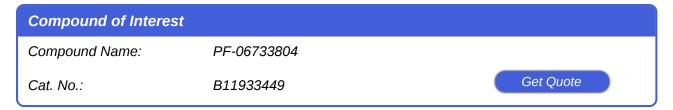


Application Notes & Protocols for PF-06733804: A Pan-Trk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06733804 is a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor. The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are receptors for neurotrophins and play a critical role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers and neurological disorders. As a pan-Trk inhibitor, **PF-06733804** represents a valuable tool for studying Trk signaling and a potential therapeutic agent.

These application notes provide detailed protocols for the in vitro characterization of **PF-06733804**, including a biochemical assay to determine its kinase inhibitory potency and a cell-based assay to assess its activity in a cellular context.

Data Presentation

The following table summarizes the in vitro inhibitory activity of **PF-06733804** against the three Trk kinases.



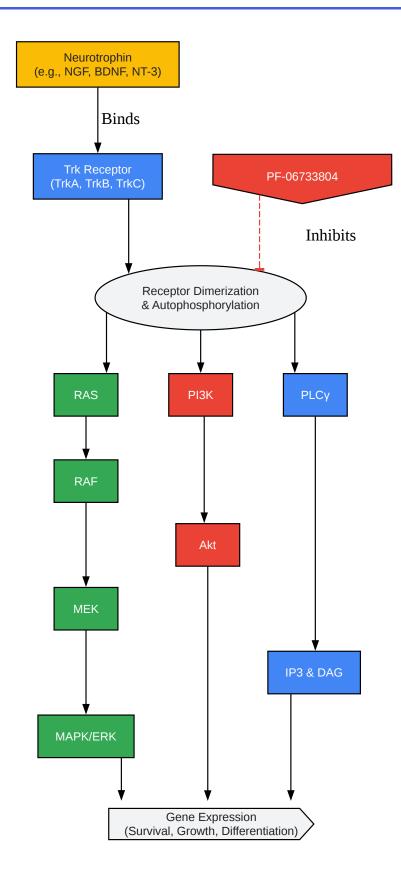
Target	IC50 (nM)	Assay Type
TrkA	0.8	Biochemical
TrkB	1.2	Biochemical
TrkC	0.5	Biochemical

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

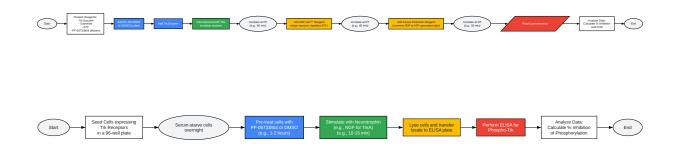
Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by neurotrophin binding to Trk receptors, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/Akt, and PLCy.









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